molecular formula C24H30N2O4 B2659187 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide CAS No. 921817-79-0

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide

Cat. No.: B2659187
CAS No.: 921817-79-0
M. Wt: 410.514
InChI Key: NANCKLJHIDUDRG-UHFFFAOYSA-N
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Description

“N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide” is a chemical compound with the molecular formula C25H32N2O5 . It has a molecular weight of 440.5 g/mol . The compound is also known by other names such as AKOS024633615 and F2262-0692 .


Molecular Structure Analysis

The compound has a complex structure that includes a benzoxazepine ring, which is a seven-membered ring containing nitrogen and oxygen atoms . The InChI representation of the molecule is InChI=1S/C25H32N2O5/c1-17(2)12-13-27-19-14-18(10-11-20(19)32-16-25(3,4)24(27)29)26-23(28)15-31-22-9-7-6-8-21(22)30-5/h6-11,14,17H,12-13,15-16H2,1-5H3,(H,26,28) .


Physical and Chemical Properties Analysis

This compound has several computed properties. It has a XLogP3-AA value of 4.4, indicating its lipophilicity, which influences its absorption and distribution within the body . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has a rotatable bond count of 8 . The exact mass and the monoisotopic mass of the compound are 440.23112213 g/mol . The topological polar surface area is 77.1 Ų , which can affect its ability to cross cell membranes.

Scientific Research Applications

Antifungal Applications

One study focused on the design, synthesis, and evaluation of fungicidal activity of (E)-5-(methoxyimino)-3,5-dihydrobenzo[e][1,2]oxazepin-4(1H)-one analogues. This research presented a novel approach towards developing potential fungicidal agents for crop protection, demonstrating moderate to high activities against several phytopathogenic fungi. The fungicidal activities of specific compounds were comparable to those of commercial fungicides, indicating their potential application in agricultural pest management (Dongyan Yang et al., 2017).

Antimicrobial Screening

Another study synthesized and screened a series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides for their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, as well as their inhibitory action against fungi. This research highlighted the therapeutic potential of thiazole derivatives in treating microbial diseases, particularly bacterial and fungal infections (N. Desai et al., 2013).

Cancer Therapy Potential

Research on dibenz[c,e]oxepines as colchinol analogues for targeting tumor vasculature explored their ability to inhibit tubulin polymerization and their cytotoxicity against cancer cells. This study identified compounds with significant inhibitory effects on tubulin polymerization and potent cytotoxic activities, suggesting their application in cancer therapy (D. J. Edwards et al., 2011).

Properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O4/c1-16(2)12-13-26-19-14-17(10-11-21(19)30-15-24(3,4)23(26)28)25-22(27)18-8-6-7-9-20(18)29-5/h6-11,14,16H,12-13,15H2,1-5H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANCKLJHIDUDRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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